![molecular formula C34H54O2S2 B1381451 4,8-Bis(dodécyloxy)benzo[1,2-b:4,5-b']dithiophène CAS No. 1044795-04-1](/img/structure/B1381451.png)
4,8-Bis(dodécyloxy)benzo[1,2-b:4,5-b']dithiophène
Vue d'ensemble
Description
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is a conductive polymer with a symmetric and planar conjugated structure . It is a notable analogue of benzo [1,2-b:4,5-b′]dithiophene (BDT), which plays a very important role in polymer materials .
Synthesis Analysis
This compound can be synthesized by the Pd-catalyzed Stille-coupling method . The polymer is soluble in common organic solvents and possesses high thermal stability .
Molecular Structure Analysis
The molecular formula of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is C34H54O2S2 . It has a large and rigid planar conjugated structure .
Chemical Reactions Analysis
The compound is used as a building block for polymer photovoltaic donor materials due to its larger coplanar core and extended conjugation length . It is also used in the synthesis of new conjugated copolymers .
Physical And Chemical Properties Analysis
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene has good solubilities and high thermal stabilities . It has a molecular weight of 558.9 g/mol .
Applications De Recherche Scientifique
Transistors à effet de champ organiques (OFET)
Le 4,8-Bis(dodécyloxy)benzo[1,2-b:4,5-b’]dithiophène est un élément clé dans le développement des OFET en raison de sa structure moléculaire symétrique plane qui encourage un meilleur empilement π-π et une bonne délocalisation des électrons. Cette propriété est cruciale pour le transport de charge, qui est un aspect fondamental des performances des OFET .
Cellules solaires polymères (PSC)
Ce composé sert de donneur polymère dans les PSC. Sa bande interdite moyenne conjuguée de type « push-pull » lui permet d’agir efficacement comme une molécule donneuse, améliorant l’efficacité des PSC en améliorant l’absorption de la lumière et le transport de charge .
Transistors organiques à couches minces (OTFT)
Dans les OTFT, le 4,8-Bis(dodécyloxy)benzo[1,2-b:4,5-b’]dithiophène peut être utilisé pour sa haute mobilité des trous et ses propriétés de formation de film stables. Ces caractéristiques contribuent aux performances de l’appareil en termes de vitesse de commutation et de fiabilité .
Cellules solaires à base de polymères
En tant que couche d’accepteur dans les cellules solaires à base de polymères, ce composé contribue à faciliter une conversion d’énergie efficace. Sa structure de polymère conducteur avec une conjugaison symétrique et plane contribue à la création d’une couche d’accepteur plus efficace .
Polymères conjugués pour le photovoltaïque
La structure du composé est bénéfique pour créer des polymères conjugués avec des bandes interdites et des niveaux d’énergie moléculaires variables, qui sont essentiels pour adapter les propriétés des matériaux utilisés dans les applications photovoltaïques .
Copolymères photovoltaïques à bande étroite
Il est également utilisé dans la synthèse de copolymères photovoltaïques à bande étroite qui contiennent divers groupes fonctionnels accepteurs d’électrons. Ces copolymères sont conçus pour améliorer les performances photovoltaïques en optimisant les propriétés d’absorption de la lumière et de transport de charge .
Mécanisme D'action
Target of Action
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is primarily used in the field of organic electronics, particularly in the development of polymer solar cells . Its primary targets are the active layers of these cells, where it plays a crucial role in the absorption of light and the generation of charge carriers .
Mode of Action
This compound belongs to the class of benzo[1,2-b:4,5-b’]dithiophene (BDT)-based polymers . It interacts with its targets by absorbing light in the visible region, which promotes electrons to an excited state. These excited electrons can then move through the material, generating a current .
Biochemical Pathways
Upon light absorption, an electron-hole pair is created. The electron is transferred to a fullerene acceptor, while the hole remains on the polymer, resulting in charge separation .
Result of Action
The use of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene in polymer solar cells has been shown to improve their power conversion efficiency . This is due to its ability to absorb a broad spectrum of light and efficiently generate charge carriers .
Action Environment
The performance of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene can be influenced by environmental factors such as temperature and light intensity. For instance, its light absorption and charge generation capabilities may be affected by changes in light intensity .
Orientations Futures
The future research directions of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene are likely to focus on its applications in the field of organic electronics, particularly in the development of high-efficiency polymer solar cells . Its larger coplanar core and extended conjugation length make it a promising building block for polymer photovoltaic donor materials .
Analyse Biochimique
Biochemical Properties
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of organic electronics. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to form stable conjugated systems, which enhance its electron-donating and accepting capabilities . For instance, it has been observed to interact with polymeric photovoltaic materials, boosting the power conversion efficiency of polymer solar cells .
Cellular Effects
The effects of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in electron transport and energy production, thereby enhancing cellular metabolic activities . Additionally, its impact on cell signaling pathways can lead to improved cellular responses to external stimuli, making it a valuable component in the development of advanced organic electronic devices .
Molecular Mechanism
At the molecular level, 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating electron transfer and enhancing the efficiency of biochemical reactions. This compound can act as both an electron donor and acceptor, depending on the context of the reaction . Furthermore, it has been observed to inhibit or activate certain enzymes, leading to changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biochemical properties over extended periods . Degradation can occur under certain environmental conditions, leading to a decrease in its effectiveness . Long-term studies have indicated that the compound can have sustained effects on cellular metabolism and function, making it a reliable component for long-term applications .
Dosage Effects in Animal Models
The effects of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular function and metabolic activities without causing significant adverse effects . At higher doses, toxic effects can occur, including disruptions in cellular metabolism and potential damage to cellular structures . Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic applications .
Metabolic Pathways
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to electron transport and energy production . The compound’s interactions with enzymes such as oxidoreductases and transferases play a crucial role in its metabolic effects . These interactions enhance the efficiency of biochemical reactions, contributing to the compound’s overall effectiveness in organic electronic applications .
Transport and Distribution
The transport and distribution of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target areas, enhancing its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular components . This targeted distribution is essential for its effectiveness in various applications, including organic electronics and biochemical research .
Subcellular Localization
The subcellular localization of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended sites of action . This precise localization enhances the compound’s effectiveness and minimizes potential off-target effects .
Propriétés
IUPAC Name |
4,8-didodecoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-31-29-23-27-38-34(29)32(30-24-28-37-33(30)31)36-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLOVWGQDIVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene considered a promising building block for organic semiconductors?
A1: 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene exhibits several properties that make it attractive for organic electronics:
- Electron-rich nature: Its structure, featuring a benzodithiophene core with electron-donating alkoxy side chains, allows for efficient charge transport. [, ]
- Solubility: The long dodecyloxy side chains enhance solubility in common organic solvents, crucial for solution-processing techniques like spin-coating. []
- Polymerization: This molecule readily undergoes polymerization reactions, enabling the creation of diverse conjugated polymers with tunable properties. [, ]
Q2: How does incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene into copolymers influence their optoelectronic properties?
A2: Studies have shown that incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene can significantly impact the resulting copolymer's properties:
- Optical Properties: The specific electron-accepting units paired with this building block in copolymers determine the resulting absorption and emission spectra. This tunability is valuable for light-harvesting applications. [, ]
- Electrochemical Properties: The electron-rich nature of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene influences the HOMO and LUMO energy levels of the copolymers, which directly impacts charge injection and transport in devices. []
Q3: What specific applications in organic electronics have been explored for polymers incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene?
A3: Researchers have explored this building block in various organic electronic applications:
- Organic Field-Effect Transistors (OFETs): Copolymers incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene have shown promising performance in OFETs, demonstrating both p-type and ambipolar charge transport characteristics. []
- Organic Solar Cells (OSCs): When combined with fullerene acceptors like phenyl-C61-butyric acid methyl ester (PCBM) and phenyl-C71-butyric acid methyl ester (70-PCBM), polymers containing this building block have shown efficient charge generation and transport in OSCs. []
Q4: Are there any studies on the material stability and compatibility of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers?
A4: While the provided articles don't delve deeply into long-term stability, they highlight that the synthesized polymers exhibit good thermal stability, which is crucial for device longevity. [] Further research into environmental and operational stability would be beneficial for practical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



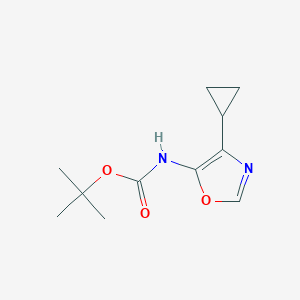
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
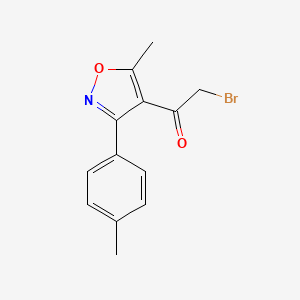




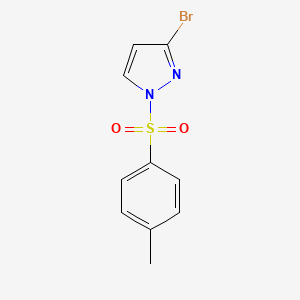
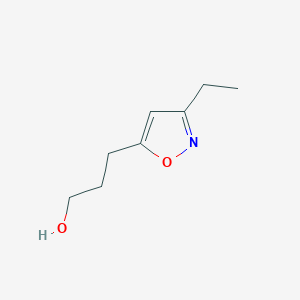
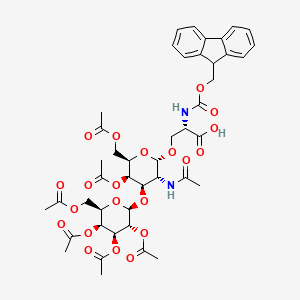

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
